

Scacchite: A Technical Guide to the Natural Occurrence of Manganese (II) Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Manganese (II) chloride hydrate*

Cat. No.: *B7800987*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of scacchite, the naturally occurring mineral form of manganese (II) chloride ($MnCl_2$). It details the mineral's crystallographic, physical, and chemical properties, its geological formation, and generalized protocols for its analysis. This document is intended for researchers, scientists, and professionals in drug development who may have an interest in the natural sources and characteristics of manganese compounds.

Quantitative Data Summary

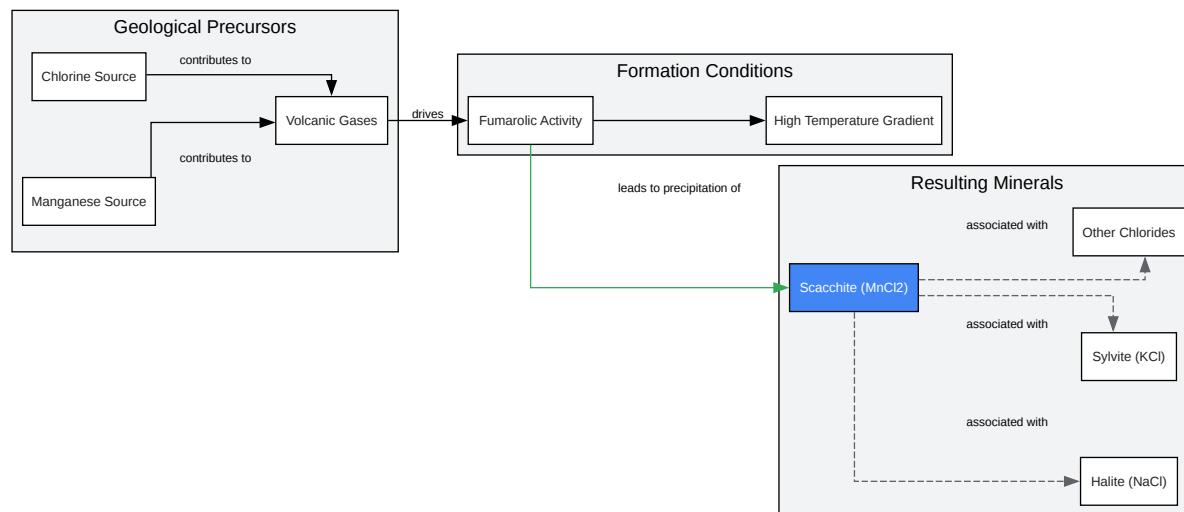
The following tables summarize the key quantitative data for scacchite, compiled from various mineralogical studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Crystallographic Data for Scacchite

Parameter	Value
Crystal System	Trigonal[1][2]
Point Group	3 2/m (Hexagonal Scalenohedral)[1][3]
Space Group	R3m[1][2]
Unit Cell Dimensions	$a = 3.7 \text{ \AA}$, $c = 17.56 \text{ \AA}$ [1][4]
a:c Ratio	1 : 4.746[1]
Unit Cell Volume (Calculated)	208.19 \AA^3 [1]
Z (formula units per unit cell)	3[2]

Table 2: Physical Properties of Scacchite

Property	Value
Color	Colourless, rose-red, darkening to brown or red-brown upon exposure[1][3]
Streak	White[1]
Luster	Vitreous
Transparency	Transparent[1]
Cleavage	Perfect on {0001}[1][3]
Hardness	Soft[3]
Density (Measured)	2.98 g/cm ³ [1][3]
Density (Calculated)	3.04 g/cm ³ [1][3]
Optical Class	Uniaxial (-)[3]
Refractive Indices	$\omega = 1.708$, $\epsilon = 1.622$ [3]


Table 3: Chemical Composition of Scacchite (Ideal)

Element	Weight %
Manganese (Mn)	43.656% [1]
Chlorine (Cl)	56.344% [1]
Total	100.00%

Geological Occurrence and Formation

Scacchite is a rare mineral found as a product of fumarolic activity.[\[2\]](#)[\[3\]](#) The type locality, and the primary location where it has been identified, is Mount Vesuvius in Campania, Italy.[\[1\]](#)[\[2\]](#)[\[4\]](#) It occurs as incrustations on volcanic rock and is often intermixed with other halide salts such as halite (NaCl) and sylvite (KCl).[\[3\]](#) The formation of scacchite is directly related to the volcanic gases released from fumaroles, which contain manganese and chlorine that combine and precipitate under specific temperature and pressure conditions.

The following diagram illustrates the logical relationships in the formation environment of scacchite.

[Click to download full resolution via product page](#)

Geological Formation Pathway of Scacchite.

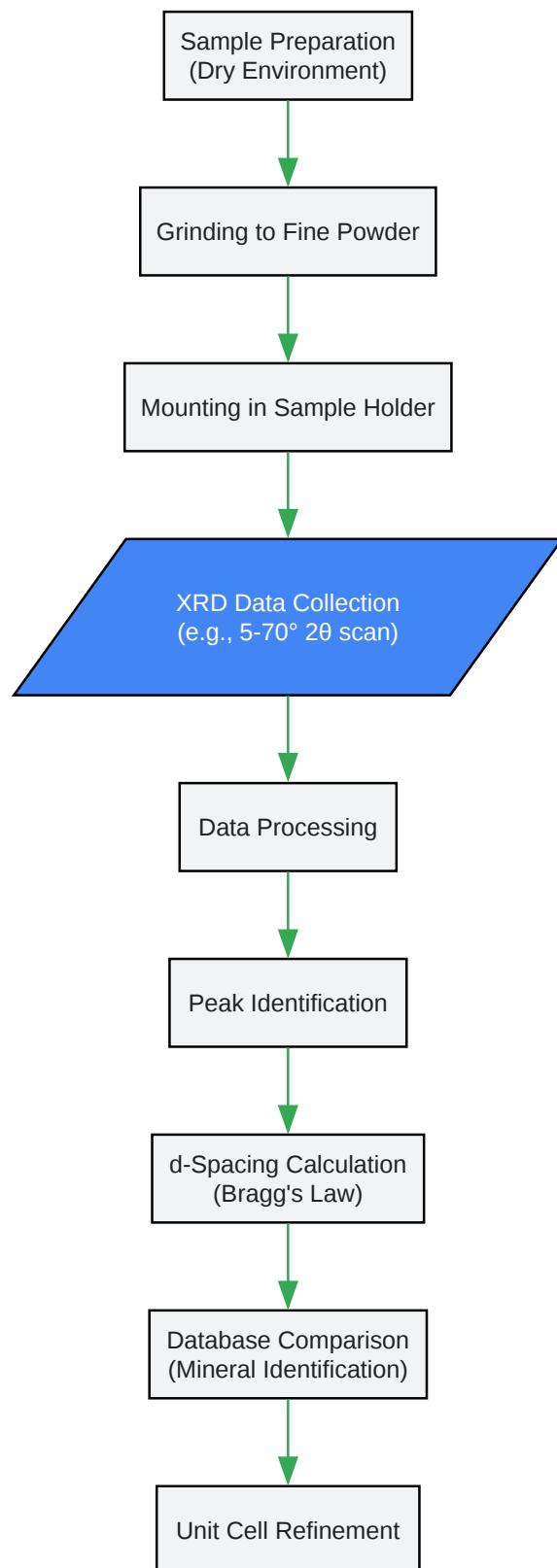
Experimental Protocols

Detailed experimental protocols for the original analyses of scacchite are not extensively documented. However, based on modern mineralogical techniques, the following outlines generalized procedures for the characterization of a mineral like scacchite.

Sample Preparation for Analysis

Due to the deliquescent nature of scacchite, sample handling and preparation must be conducted in a controlled, low-humidity environment (e.g., a glove box with a dry inert atmosphere) to prevent hydration and alteration of the mineral.

- Selection: Under a microscope, carefully select pure scacchite crystals or crystalline fragments, avoiding visible impurities and associated minerals.
- Grinding (for Powder Methods): For powder X-ray diffraction, a small, pure sample is gently ground to a fine, homogeneous powder using an agate mortar and pestle.
- Mounting:
 - Powder X-ray Diffraction (XRD): The powder is mounted in a low-background sample holder, which may need to be sealed with a moisture-impermeable film (e.g., Kapton) if not analyzed in a controlled atmosphere chamber.
 - Single-Crystal X-ray Diffraction: A suitable single crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head using a cryoprotectant oil or a glass fiber and adhesive. The crystal is then rapidly cooled in a stream of cold nitrogen gas to prevent moisture absorption and maintain crystal integrity during data collection.


Powder X-ray Diffraction (XRD)

This non-destructive technique is used for mineral identification and determination of unit cell parameters.

- Instrument: A modern powder X-ray diffractometer equipped with a copper (Cu) $\text{K}\alpha$ X-ray source ($\lambda = 1.5418 \text{ \AA}$) and a sensitive detector (e.g., a position-sensitive detector or a solid-state detector) is typically used.
- Data Collection:
 - The sample is placed in the diffractometer.
 - A continuous scan is performed over a 2θ range of approximately 5° to 70° .
 - The step size and counting time are optimized to ensure good signal-to-noise ratio and resolution of diffraction peaks.
- Data Analysis:

- The resulting diffraction pattern (a plot of intensity vs. 2θ) is processed to identify the positions and relative intensities of the diffraction peaks.
- The d-spacings are calculated from the peak positions using Bragg's Law ($n\lambda = 2d \sin\theta$).
- The obtained d-spacings and relative intensities are compared with a mineral database (e.g., the Powder Diffraction File) for identification.
- The unit cell parameters can be refined from the indexed powder diffraction data using appropriate software.

The following diagram outlines the general workflow for powder XRD analysis.

[Click to download full resolution via product page](#)

Workflow for Powder X-ray Diffraction Analysis.

Single-Crystal X-ray Diffraction

This technique provides detailed information about the crystal structure, including bond lengths, bond angles, and atomic positions.

- **Instrument:** A four-circle single-crystal X-ray diffractometer equipped with a molybdenum (Mo) $\text{K}\alpha$ ($\lambda = 0.7107 \text{ \AA}$) or copper (Cu) $\text{K}\alpha$ X-ray source and a CCD or CMOS area detector is used.
- **Data Collection:**
 - The mounted crystal is centered in the X-ray beam.
 - A preliminary screening is performed to determine the unit cell and crystal quality.
 - A full sphere of diffraction data is collected by rotating the crystal through a series of orientations (frames).
- **Data Reduction and Structure Solution:**
 - The collected diffraction intensities are integrated, corrected for various experimental factors (e.g., Lorentz-polarization), and a set of unique structure factors is generated.
 - The crystal structure is solved using direct methods or Patterson techniques to determine the initial positions of the atoms.
 - The structural model is refined by least-squares methods to optimize the atomic positions, and thermal parameters to best fit the experimental data.

Density Measurement

The density of scacchite can be determined using the water displacement method, with modifications to account for its solubility.

- **Apparatus:** An analytical balance and a graduated cylinder or pycnometer.
- **Procedure:**

- A pure, non-porous fragment of scacchite is weighed in air (Mass_air).
- To prevent dissolution, a non-reactive liquid of known density in which scacchite is insoluble (e.g., toluene or bromoform) should be used instead of water.
- The volume of the mineral fragment is determined by the volume of the displaced liquid in a graduated cylinder.
- The density is calculated as: Density = Mass_air / Volume_displaced_liquid.

Conclusion

Scacchite, the natural form of manganese (II) chloride, is a rare mineral formed under specific fumarolic conditions, primarily found at Mount Vesuvius. Its well-defined crystallographic and physical properties have been characterized through standard mineralogical techniques. The data and generalized protocols presented in this guide provide a foundational understanding of this mineral for researchers and professionals who may encounter or have an interest in naturally occurring manganese compounds. Given its hygroscopic nature, careful handling is paramount for accurate analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. maine.gov [maine.gov]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. physics.rutgers.edu [physics.rutgers.edu]
- 4. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- To cite this document: BenchChem. [Scacchite: A Technical Guide to the Natural Occurrence of Manganese (II) Chloride]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7800987#natural-occurrence-of-manganese-ii-chloride-as-scacchite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com